molecular formula C22H20N2O2S2 B2607693 3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 702665-87-0

3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2607693
M. Wt: 408.53
InChI Key: PMJZLAOJFSSROT-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit significant antimicrobial effects. For instance, compounds have been developed for use in polyurethane varnishes and printing ink pastes, showing excellent antimicrobial activity against various microbial strains, which could be particularly beneficial for surface coating applications to prevent microbial growth (El‐Wahab et al., 2015). Additionally, certain derivatives have shown potent antibacterial activity against strains like S. aureus and P. aeruginosa, indicating their potential as antimicrobial agents in medical and industrial applications (Soliman et al., 2009).

Anti-inflammatory and Analgesic Applications

Compounds derived from thieno[3,2-d]pyrimidin-4-one have been synthesized and characterized for their anti-inflammatory activity. For example, a series of derivatives were tested for their effectiveness in reducing inflammation, with some compounds showing promising results in preclinical models (El-Gazzar & Hafez, 2009). These findings highlight the potential of these derivatives as novel anti-inflammatory and analgesic agents with lower ulcer indices compared to traditional NSAIDs.

Enzyme Inhibition for Therapeutic Applications

The inhibition of enzymes like aldose reductase (ALR2) and dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been explored using thieno[3,2-d]pyrimidin-4-one derivatives. These enzymes are targets for the treatment of conditions such as diabetic complications and cancer, respectively. Research has demonstrated that certain derivatives exhibit significant inhibitory potency against these enzymes, suggesting their potential as therapeutic agents for treating cognitive deficits, cancer, and other diseases (Gangjee et al., 2008), (Li et al., 2016).

properties

IUPAC Name

3-benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-15-12-18-20(28-15)21(26)24(13-16-8-4-2-5-9-16)22(23-18)27-14-19(25)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJZLAOJFSSROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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